Oxaceprol
描述
Oxaceprol is an anti-inflammatory drug used in the treatment of osteoarthritis . It is derived from L-proline, a DNA-encoded amino acid . The active effect of Oxaceprol is to inhibit the adhesion and migration of white blood cells .
Molecular Structure Analysis
The molecular formula of Oxaceprol is C7H11NO4 . The average molecular weight is 173.17 g/mol . The IUPAC name is (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid .
Physical And Chemical Properties Analysis
The molecular formula of Oxaceprol is C7H11NO4 . The average molecular weight is 173.17 g/mol . The IUPAC name is (2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid .
科学研究应用
Osteoarthritis Management
Oxaceprol is widely recognized for its efficacy in managing osteoarthritis (OA). It serves as an atypical inhibitor of inflammation and has been shown to reduce knee swelling and pain in affected individuals .
Anti-inflammatory Properties
As a derivative of L-proline, Oxaceprol exhibits anti-inflammatory properties that make it a safer alternative to non-steroidal anti-inflammatory drugs (NSAIDs) for long-term use .
Pain Relief
In addition to reducing inflammation, Oxaceprol has analgesic effects, providing pain relief in conditions such as osteoarthritis. This has been confirmed through various methods like the visual analogue scoring of wire walking and hot plate tests .
Drug Delivery Systems
Research has been conducted on developing Oxaceprol-loaded poly-lactide-co-glycolide nanoparticles, aiming to enhance the delivery and efficacy of the drug for osteoarthritis treatment .
Burn Infection Treatment
Oxaceprol is also being explored for its role in treating burn infections by aiding in regeneration processes, highlighting its potential beyond joint-related conditions .
Analytical Chemistry Applications
There is ongoing development in analytical methods such as RP-HPLC for the estimation and analysis of Oxaceprol, indicating its significance in pharmaceutical quality control and research .
作用机制
Target of Action
Oxaceprol, an atypical inhibitor of inflammation, primarily targets white blood cells . It is known to inhibit the adhesion and migration of these cells , which play a crucial role in the inflammatory response.
Mode of Action
Oxaceprol interacts with its targets, the white blood cells, by inhibiting their adhesion and migration . This interaction results in a reduction of inflammation, as the migration of white blood cells to the site of inflammation is a key step in the inflammatory response .
Biochemical Pathways
It is known that oxaceprol affects the metabolism of connective tissue . By inhibiting the migration of polymorphonuclear leukocytes (PMNs) into the inflamed synovial tissue, Oxaceprol reduces inflammation and subsequent tissue degradation .
Pharmacokinetics
It is known that oxaceprol is an orally active derivative of l-proline , suggesting that it is likely absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The primary result of Oxaceprol’s action is the reduction of inflammation, particularly in conditions such as osteoarthritis . By inhibiting the adhesion and migration of white blood cells, Oxaceprol reduces the inflammatory response, leading to a decrease in pain and swelling associated with conditions like osteoarthritis .
安全和危害
未来方向
Given the nature of small-to-moderate sample size and short duration of eligible studies, the available clinical evidence of Oxaceprol in the management of osteoarthritis is modest but promising. New and better randomized controlled trials (RCTs) with larger sample size and longer follow-up are warranted to strengthen the use of Oxaceprol in clinical settings for managing osteoarthritis .
属性
IUPAC Name |
(2S,4R)-1-acetyl-4-hydroxypyrrolidine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPRUDZDYCKSOQ-RITPCOANSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(CC1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1C[C@@H](C[C@H]1C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2046410 | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>26 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID57264330 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Oxaceprol | |
CAS RN |
33996-33-7 | |
Record name | Oxaceprol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33996-33-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxaceprol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033996337 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxaceprol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13363 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Proline, 1-acetyl-4-hydroxy-, (4R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Oxaceprol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2046410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Oxaceprol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.058 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXACEPROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q0XV76B96L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary mechanism of action of Oxaceprol in treating osteoarthritis?
A1: Unlike traditional NSAIDs that inhibit cyclooxygenase enzymes, Oxaceprol's mechanism of action is not fully understood. Research suggests it primarily functions by reducing leukocyte adherence to endothelial cells and subsequent infiltration into synovial joints, thereby mitigating inflammation and joint damage []. [] further supports this by showing Oxaceprol's effectiveness in inhibiting leukocyte adherence in an antigen-induced arthritis mouse model.
Q2: How does Oxaceprol compare to NSAIDs in terms of its effects on joint inflammation?
A2: While both Oxaceprol and NSAIDs aim to reduce joint inflammation, their mechanisms differ. Oxaceprol primarily targets leukocyte infiltration [], while NSAIDs inhibit prostaglandin synthesis. Interestingly, Oxaceprol seems more potent in inhibiting periarticular soft tissue inflammation compared to Indomethacin, a common NSAID, but shows less impact on cartilage breakdown in the adjuvant arthritis model [].
Q3: What is the molecular formula and weight of Oxaceprol?
A3: The molecular formula of Oxaceprol (N-acetyl-L-hydroxyproline) is C7H11NO4, and its molecular weight is 173.17 g/mol.
Q4: Are there any spectroscopic data available for Oxaceprol?
A4: While specific spectroscopic data isn't detailed in the provided abstracts, studies mention the use of techniques like Fourier transform infrared (FTIR) and Differential Scanning Calorimetry (DSC) to characterize Oxaceprol-loaded nanoparticles []. These techniques help confirm the successful encapsulation and absence of interactions between Oxaceprol and the polymer matrix.
Q5: Has there been research on formulating Oxaceprol for targeted drug delivery, particularly to joints affected by osteoarthritis?
A5: Yes, researchers have explored encapsulating Oxaceprol within Poly(lactide-co-glycolide) (PLGA) nanoparticles for targeted intra-articular administration []. This method aims to achieve controlled release of the drug directly into the affected joint, potentially enhancing therapeutic efficacy and minimizing systemic side effects.
Q6: How is Oxaceprol absorbed, distributed, metabolized, and excreted in the body?
A6: Studies in beagle dogs demonstrate that Oxaceprol is absorbed after both oral and intramuscular administration, achieving peak plasma levels between 20-30 minutes and 2-2.5 hours, respectively []. Interestingly, Oxaceprol is not metabolized in the body and is excreted exclusively through the kidneys within 72 hours post-administration [].
Q7: What is the evidence supporting the efficacy of Oxaceprol in treating osteoarthritis?
A7: Several clinical trials have explored Oxaceprol's efficacy in managing osteoarthritis. One double-blind, placebo-controlled study demonstrated a statistically significant improvement in pain after exercise in patients with knee or hip osteoarthritis treated with Oxaceprol for three weeks []. A pragmatic trial also showed improvements in quality of life, reduced NSAID consumption, and decreased pain scores in patients receiving Oxaceprol alongside conventional osteoarthritis treatment for a year [].
Q8: How does the efficacy of Oxaceprol compare to other commonly used analgesics, such as Tramadol, in managing osteoarthritis pain?
A8: Randomized controlled trials comparing Oxaceprol with Tramadol for knee osteoarthritis have shown comparable efficacy in reducing pain, stiffness, and improving physical function, as measured by the WOMAC index [, ]. These findings suggest that Oxaceprol could be a viable alternative to low-potency opioids like Tramadol, particularly considering its potentially safer side effect profile.
Q9: Has the efficacy of Oxaceprol been investigated in animal models of osteoarthritis?
A9: While the provided abstracts lack details on specific animal models, one study mentions a comparative evaluation of intra-articular Oxaceprol with conventional therapies in an unspecified osteoarthritis animal model []. This indicates the existence of preclinical research exploring Oxaceprol's therapeutic potential.
Q10: Are there any known drug interactions with Oxaceprol?
A10: While specific drug interactions aren't extensively discussed in the provided abstracts, one study mentions a potential interaction between Oxaceprol and Fluindione []. Another abstract investigates this interaction further [], highlighting the need to consider potential drug interactions in clinical practice.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。